molecular formula C9H6F3N3O2S B3042780 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid CAS No. 680210-99-5

5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3042780
CAS No.: 680210-99-5
M. Wt: 277.23 g/mol
InChI Key: CDEMRHCOWOEGPM-UHFFFAOYSA-N
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Description

5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core substituted with a hydrazino (-NH-NH₂) group at position 5, a trifluoromethyl (-CF₃) group at position 7, and a carboxylic acid (-COOH) moiety at position 3. This structure combines electron-deficient (pyridine, -CF₃) and electron-rich (hydrazino) functionalities, making it a versatile candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination polymers). The hydrazino group provides a reactive handle for further derivatization, while the -CF₃ group enhances thermal stability and lipophilicity .

Properties

IUPAC Name

5-hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2S/c10-9(11,12)4-1-5(15-13)14-6-3(8(16)17)2-18-7(4)6/h1-2H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEMRHCOWOEGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CS2)C(=O)O)N=C1NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152620
Record name 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680210-99-5
Record name 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680210-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can lead to the formation of azides or nitro compounds, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The hydrazino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against related thieno-fused heterocycles synthesized via analogous methodologies. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.

Substituent Effects

Compound Core Structure Substituents Key Properties
Target Compound Thieno[3,2-b]pyridine -CF₃ (C7), -NH-NH₂ (C5), -COOH (C3) High polarity, potential for hydrogen bonding; reactive hydrazino group
Compound D Thieno[3,2-b]thiophene -COOH (C2) Moderate solubility in polar solvents; semiconductor applications
Compound 6 Thieno[3,2-b]thiophene -CF₃ (aryl), -thienyl Enhanced thermal stability; p-type semiconductor behavior
  • Hydrazino Group: Unique to the target compound, this group enables conjugation with carbonyl compounds (e.g., forming hydrazones) or metal coordination, unlike the inert -CF₃ or -COOH groups in analogs.
  • Trifluoromethyl Group : Shared with Compound 6, this substituent increases hydrophobicity and electron-withdrawing effects, but its position on the pyridine ring (vs. aryl in Compound 6) may alter electronic delocalization .

Physicochemical and Functional Properties

  • Thermal Stability : The -CF₃ group in both the target compound and Compound 6 likely improves thermal resistance, as observed in TGA studies of Compound 6 (>300°C decomposition) .
  • Optical Properties: Thieno[3,2-b]thiophene derivatives exhibit UV-vis absorption maxima near 350–400 nm, influenced by conjugation length and substituents. The target compound’s pyridine core may shift absorption further into the visible range due to increased electron deficiency.
  • Reactivity: The hydrazino group in the target compound offers unique reactivity (e.g., nucleophilic addition, redox activity) absent in carboxylic acid- or aryl-substituted analogs .

Research Implications and Gaps

While the provided evidence focuses on thienothiophene derivatives, extrapolation to the target compound highlights critical research needs:

  • Synthetic Optimization: Stability challenges in boronic acid intermediates (noted in Compound 7 synthesis ) may apply to the target compound’s preparation.
  • Application-Specific Studies: The hydrazino group’s role in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., metal-organic frameworks) remains unexplored in the cited literature.

Biological Activity

5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a trifluoromethyl group and a thieno[3,2-b]pyridine core. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₈H₆F₃N₃O₂S
  • CAS Number : 680210-99-5
  • Molecular Weight : 235.21 g/mol

The compound's structure facilitates various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities.

The biological activity of 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is not fully elucidated but is believed to involve interactions with specific molecular targets. The hydrazino group may form hydrogen bonds, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Applications

Research indicates that this compound may serve as a biochemical probe and has potential applications in drug development. Its unique structural features suggest possible interactions with various biological pathways, which could be exploited for therapeutic purposes.

Potential Therapeutic Areas

  • Cancer Therapy : Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine compounds exhibit cytotoxic effects against cancer cell lines.
  • CFTR Modulation : Investigations into cystic fibrosis transmembrane conductance regulator (CFTR) modulators have highlighted the importance of small molecules in enhancing CFTR function, which may relate to the structural characteristics of this compound .
  • Antimicrobial Activity : The potential for antimicrobial properties is being explored through structural analogs that show promise against various pathogens.

Study 1: Anticancer Activity

A study evaluating thieno[3,2-b]pyridine derivatives found that compounds similar to 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Study 2: CFTR Potentiation

In research focused on CFTR potentiators, molecules structurally related to this compound were identified as effective modulators of ion transport in cellular models derived from cystic fibrosis patients. This suggests a potential role for 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid in treating ion channel dysfunctions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-Oxo-5-trifluoromethyl-7-H-thieno[3,2-b]pyran-3-carboxylic acidStructureAnticancer properties
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acidStructurePotential CFTR modulator

The presence of both hydrazino and trifluoromethyl groups distinguishes 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid from its analogs, potentially enhancing its biological efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis requires precise control of reaction parameters. For example, trifluoromethylpyridine derivatives are synthesized via hydrolysis in 10 N HCl at 100°C for 3 hours, followed by pH adjustment (4–5) using NaOH. Purification via silica gel chromatography (cyclohexane:EtOAc, 7:3) ensures high purity . Reaction time, temperature, and solvent ratios are critical to avoid side products like unhydrolyzed intermediates or over-acidified byproducts.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Peaks at δ 9.25 (s, pyridine-H) and δ 167.9 (carboxylic acid C=O) confirm core structure .
  • HRMS : Exact mass verification (e.g., m/z 224.9807 for chloro-trifluoromethyl analogs) ensures molecular formula accuracy .
  • IR Spectroscopy : Bands at 1727 cm⁻¹ (C=O) and 1634 cm⁻¹ (C=N) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

Synthesize analogs : Introduce substituents at the hydrazino or trifluoromethyl positions (e.g., halogens, aryl groups) .

Biological assays : Test cytotoxicity (e.g., against multidrug-resistant cell lines) and compare with parent compound.

Data analysis : Correlate electronic (Hammett constants) or steric (Taft parameters) properties of substituents with activity trends. For example, electron-withdrawing groups on the pyridine ring may enhance binding to kinase targets .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the trifluoromethyl group in hydrophobic pockets and the hydrazino moiety in hydrogen-bonding regions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions between observed biological activity and computational predictions?

  • Methodological Answer :

Re-evaluate assay conditions : Ensure biological tests use relevant concentrations (e.g., µM range) and controls (e.g., DMSO solubility checks) .

Validate binding modes : Perform isothermal titration calorimetry (ITC) to measure binding affinity experimentally. Discrepancies may arise from off-target effects or unmodeled solvent interactions .

Synthesize and test rigid analogs : Restrict conformational flexibility to validate predicted binding poses .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid

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